2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide
Description
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide (CID 25262) is a benzophenone derivative with a dimethylamino-propoxy substituent. Its molecular formula is C₁₈H₂₁NO₂ (hydrobromide salt notated separately). Key structural features include:
- SMILES:
CN(C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2 - InChIKey:
IYLZMSNAHCOTHA-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values range from 168.2 Ų ([M+H]⁺) to 181.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
This compound lacks reported literature or patent data, suggesting it may be a novel or understudied entity.
Properties
CAS No. |
10429-25-1 |
|---|---|
Molecular Formula |
C18H22BrNO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(2-benzoylphenoxy)propyl-dimethylazanium;bromide |
InChI |
InChI=1S/C18H21NO2.BrH/c1-19(2)13-8-14-21-17-12-7-6-11-16(17)18(20)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |
InChI Key |
AWJXDAOBZRRZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 3-(dimethylamino)propyl chloride in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted benzophenone derivatives.
Scientific Research Applications
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Analogs in Benzophenone Derivatives
BPOH-TPA, BPOH-PhCz, and BPOH-SF
These compounds, synthesized via Suzuki coupling (yields: 29–85%), share a 2-hydroxybenzophenone backbone but differ in substituents:
- BPOH-TPA : Triphenylamine group at position 5 .
- BPOH-PhCz : 9-Phenylcarbazole substituent .
- BPOH-SF : Dibenzothiophene moiety .
| Compound | Molecular Formula | Key Substituent | Synthesis Yield | CCS (Ų)* |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁NO₂ | Dimethylamino-propoxy | N/A | 168.2 |
| BPOH-TPA | C₃₁H₂₃NO₂ | Triphenylamine | 29% | N/A |
| BPOH-PhCz | C₃₁H₂₁NO₂ | 9-Phenylcarbazole | 85% | N/A |
*CCS data unavailable for BPOH derivatives.
Key Differences :
- Synthesis Complexity : Suzuki coupling (used for BPOH analogs) requires palladium catalysts, whereas the target compound’s synthesis method is unspecified but may involve simpler alkylation or quaternization (due to the hydrobromide salt) .
(E)-2-(4-(Dimethylamino)benzylidene)-7-(3-(piperidin-1-yl)propoxy)-1-tetralone
This compound (C₂₇H₃₄N₂O₂) features a tetralone backbone with a piperidinyl-propoxy chain and dimethylamino-benzylidene group. Synthesized via condensation (85% yield), it highlights:
- Higher Molecular Weight : Larger size (CCS unmeasured) compared to the target compound.
- Application Potential: The extended π-system (benzylidene group) may favor fluorescence or bioactivity, contrasting with the simpler benzophenone design of the target .
Functional Analogs in UV Filters
Benzophenone-based UV filters (e.g., BP3, BP1, EPABA) share structural motifs but differ in substituents:
- EPABA (2-Ethylhexyl 4-(dimethylamino)benzoate): Contains a dimethylamino-benzoate ester, enhancing lipophilicity for sunscreen applications.
- DHMB (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone): Hydroxyl and methoxy groups improve water solubility .
Comparison of Substituent Effects :
| Compound | Key Functional Group | Solubility Trend | Application |
|---|---|---|---|
| Target Compound | Dimethylamino-propoxy | Moderate polarity | Unconfirmed |
| EPABA | Dimethylamino-benzoate ester | High lipophilicity | Sunscreen |
| BPOH-SF | Dibenzothiophene | Low polarity | Organic electronics |
The dimethylamino group in the target compound and EPABA may confer pH-dependent solubility, but the propoxy chain in the former reduces steric hindrance compared to EPABA’s ethylhexyl chain .
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